N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide

Catalog No.
S537996
CAS No.
1801787-56-3
M.F
C29H32F3N5O3
M. Wt
555.6022
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl...

CAS Number

1801787-56-3

Product Name

N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

Molecular Formula

C29H32F3N5O3

Molecular Weight

555.6022

InChI

InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39)

InChI Key

DJOVLOYCGXNVPI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

OICR-9429; OICR 9429; OICR9429.

Description

The exact mass of the compound N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide is 555.2457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

OICR-9429 Overview

Application in Cancer Research

Field: Oncology: OICR-9429 has been used in cancer research, particularly in the study of bladder cancer .

Method of Application: In the study, the expression and clinical prognosis of WDR5 were analyzed in a TCGA cohort. The pharmacological role of OICR-9429 was further investigated in vitro and in vivo. RNA sequencing, western blot, and chromatin immunoprecipitation (ChIP) were utilized to explore the mechanism underlying OICR-9429-induced WDR5 inhibition .

Results and Outcomes: The study found that WDR5 expression was upregulated in bladder cancer and was associated with histologic grade, metastasis status, histologic subtype, and molecular subtype. High WDR5 expression level was also correlated with shorter overall survival in bladder cancer .

The WDR5 inhibitor OICR-9429 reduced cell viability by decreasing H3K4me3 levels but not WDR5 levels in T24, UM-UC-3, and TCCSUP bladder cancer cells. OICR-9429 suppressed the proliferation of bladder cancer cells by blocking the G1/S phase transition. Next, OICR-9429 enhanced apoptosis and chemosensitivity to cisplatin in bladder cancer cells .

In vivo experiments further revealed that OICR-9429 suppressed tumor growth, enhanced chemosensitivity, and reduced the toxicity of cisplatin in bladder cancer .

Application in Hematology

Field: Hematology: OICR-9429 has been used in the research of blood disorders, particularly Acute Myeloid Leukemia (AML) .

Method of Application: In the study, the compound was used to disrupt the WDR5-MLL interaction in AML cells . The compound’s selectivity for WDR5 over other methyltransferases, kinases, GPCRs, ion channels, and transporters was also evaluated .

Results and Outcomes: The study found that OICR-9429 reduced the viability of acute myeloid leukemia cells in vitro . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of AML.

Application in Epigenetics

Field: Epigenetics: OICR-9429 has been used in the research of epigenetic modifications, particularly in the study of chromatin “reader” domains .

Method of Application: In the study, the compound was used to disrupt the interaction of WDR5 with peptide regions of MLL and Histone 3 . The compound’s selectivity for WDR5 over other methyltransferases, kinases, GPCRs, ion channels, and transporters was also evaluated .

Results and Outcomes: The study found that OICR-9429 is a potent antagonist of the interaction of WDR5 with peptide regions of MLL and Histone 3 with >100-fold selectivity over other chromatin “reader” domains . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of diseases related to epigenetic modifications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

555.2457

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

OICR-9429

Dates

Modify: 2023-08-15
1: Getlik M, Smil D, Zepeda-Velázquez C, Bolshan Y, Poda G, Wu H, Dong A,
2: Grebien F, Vedadi M, Getlik M, Giambruno R, Grover A, Avellino R, Skucha A,

Explore Compound Types